(R)-(+)-1-Boc-3-acetamidopyrrolidine
Overview
Description
®-(+)-1-Boc-3-acetamidopyrrolidine is a chiral compound widely used in organic synthesis. It is characterized by the presence of a pyrrolidine ring, an acetamido group, and a tert-butoxycarbonyl (Boc) protecting group. The compound is often utilized as an intermediate in the synthesis of various pharmaceuticals and fine chemicals due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-1-Boc-3-acetamidopyrrolidine typically involves the following steps:
Starting Material: The synthesis begins with the commercially available ®-3-pyrrolidinol.
Protection: The hydroxyl group of ®-3-pyrrolidinol is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine to form ®-1-Boc-3-pyrrolidinol.
Acetylation: The protected intermediate is then acetylated using acetic anhydride and a catalyst like pyridine to yield ®-(+)-1-Boc-3-acetamidopyrrolidine.
Industrial Production Methods
Industrial production of ®-(+)-1-Boc-3-acetamidopyrrolidine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Using bulk quantities of ®-3-pyrrolidinol, Boc anhydride, and acetic anhydride.
Optimized Conditions: Reaction conditions are optimized for higher yields and purity, including controlled temperatures and reaction times.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
®-(+)-1-Boc-3-acetamidopyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can remove the Boc protecting group, yielding the free amine.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: N-oxides of ®-(+)-1-Boc-3-acetamidopyrrolidine.
Reduction: ®-3-acetamidopyrrolidine after Boc removal.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-(+)-1-Boc-3-acetamidopyrrolidine is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry: Used in the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of ®-(+)-1-Boc-3-acetamidopyrrolidine involves its role as a precursor or intermediate in various biochemical pathways. The Boc group provides stability during reactions, while the acetamido group can participate in hydrogen bonding and other interactions, facilitating the formation of desired products.
Comparison with Similar Compounds
Similar Compounds
(S)-(-)-1-Boc-3-acetamidopyrrolidine: The enantiomer of ®-(+)-1-Boc-3-acetamidopyrrolidine.
®-(+)-1-Boc-3-aminopyrrolidine: Lacks the acetamido group.
®-(+)-1-Boc-3-hydroxypyrrolidine: Contains a hydroxyl group instead of an acetamido group.
Uniqueness
®-(+)-1-Boc-3-acetamidopyrrolidine is unique due to its specific chiral configuration and the presence of both Boc and acetamido groups, making it a versatile intermediate in asymmetric synthesis and pharmaceutical development.
Properties
IUPAC Name |
tert-butyl (3R)-3-acetamidopyrrolidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-8(14)12-9-5-6-13(7-9)10(15)16-11(2,3)4/h9H,5-7H2,1-4H3,(H,12,14)/t9-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFZPSKIMUPQSR-SECBINFHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCN(C1)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1CCN(C1)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
550371-67-0 | |
Record name | (R)-(+)-1-Boc-3-acetamidopyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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